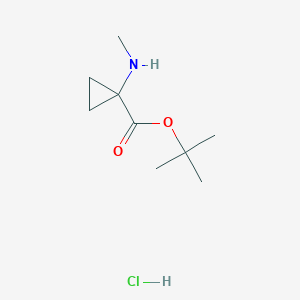

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbenes for alkene cyclopropanation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form different reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Lead Compound in Drug Discovery

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is being investigated as a lead compound for developing new pharmaceuticals. Its unique cyclopropane structure allows for modifications that can enhance biological activity and selectivity towards specific targets, such as neurotransmitter receptors. Preliminary studies suggest that this compound may interact with various receptors, including those involved in neurological pathways, making it a candidate for treating conditions like depression and anxiety.

Bioactivity and Mechanism of Action

Research has indicated that the compound may exhibit significant bioactivity through its interaction with neurotransmitter systems. Studies typically involve assessing binding affinities and functional responses in cellular models to elucidate its pharmacological profile. Understanding these interactions is crucial for optimizing its therapeutic potential .

Chemical Research Applications

Synthetic Utility

The compound serves as an important building block in synthetic organic chemistry. Its structural features enable chemists to explore various modifications, leading to the development of novel compounds with desired properties. For instance, the tert-butyl group enhances solubility and stability, which are advantageous for biological applications .

Comparison with Analogous Compounds

A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound. The following table summarizes key analogs and their features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochloride | Similar cyclopropane core | Contains an additional methyl group on the amine |

| Isobutyl 1-(methylamino)cyclopropane-1-carboxylate | Different alkyl substituent | Variation in branching affects properties |

| Cyclopropyl 1-(methylamino)carboxylic acid | Lacks the tert-butyl group | More polar due to carboxylic acid functionality |

This table illustrates how the tert-butyl group significantly influences biological activity and synthetic utility, making it a valuable component in drug design.

Case Studies and Research Findings

Several studies have explored the biological properties of compounds related to this compound:

- Antifungal Activity : In studies comparing antifungal agents like Butenafine with their tert-butyl analogs, it was found that modifications could lead to variations in potency against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .

- Lipophilicity Studies : Research examining the lipophilicity of compounds has shown that replacing the tert-butyl group can significantly alter solubility profiles. For example, substituting with CF3-cyclobutane resulted in increased log D values, indicating improved lipophilicity which is crucial for drug absorption and distribution .

Mecanismo De Acción

The mechanism of action of tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- tert-Butyl 1-(amino)cyclopropane-1-carboxylate hydrochloride

- tert-Butyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride

- tert-Butyl 1-(propylamino)cyclopropane-1-carboxylate hydrochloride

Uniqueness: tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring. This substitution influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Actividad Biológica

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a compound characterized by its unique cyclopropane structure, featuring a tert-butyl group and a methylamino functional group. This compound has garnered interest in various fields, particularly in biological research, due to its distinctive properties and potential pharmacological applications.

The molecular formula of this compound is C10H18ClN1O2, with a molecular weight of approximately 207.70 g/mol . Its synthesis typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H18ClN1O2 |

| Molecular Weight | 207.70 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets and pathways. Preliminary investigations suggest potential interactions with neurotransmitter receptors, although comprehensive studies are required to elucidate its mechanisms fully. The compound's ability to form stable intermediates and react with various biological molecules is crucial for its pharmacological profile.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound. Although direct case studies on this specific compound are scarce, related compounds have demonstrated significant biological activity.

Table 2: Related Compounds and Their Activities

Propiedades

IUPAC Name |

tert-butyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCZJUPKRBKZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.